molecular formula C11H12BrNO2 B14842433 5-Bromo-2-cyclopropoxy-N-methylbenzamide

5-Bromo-2-cyclopropoxy-N-methylbenzamide

Cat. No.: B14842433
M. Wt: 270.12 g/mol
InChI Key: ALSSNLILLKDGOE-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropoxy-N-methylbenzamide: is an organic compound characterized by the presence of a bromine atom, a cyclopropoxy group, and a N-methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclopropoxy-N-methylbenzamide typically involves the bromination of a suitable precursor followed by the introduction of the cyclopropoxy and N-methylbenzamide groups. One common method involves the bromination of 2-cyclopropoxy-N-methylbenzamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-2-cyclopropoxy-N-methylbenzamide can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives such as amines or alcohols.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions. This can result in the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as hydroxide ions, amines, solvents like ethanol or water.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Substituted benzamides, phenols.

Scientific Research Applications

Chemistry: 5-Bromo-2-cyclopropoxy-N-methylbenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various chemical reactions to introduce functional groups.

Biology: In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in binding studies. Its structural features make it suitable for investigating the activity of certain enzymes or receptors.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s unique structure may be exploited to design drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropoxy-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The bromine atom and cyclopropoxy group can influence the compound’s binding affinity and selectivity. The N-methylbenzamide moiety may contribute to the compound’s overall stability and solubility, affecting its bioavailability and pharmacokinetics.

Comparison with Similar Compounds

  • 5-Bromo-2-chloro-N-methylbenzamide
  • 5-Bromo-2-methoxy-N-methylbenzamide
  • 5-Bromo-2-fluoro-N-methylbenzamide

Comparison: 5-Bromo-2-cyclopropoxy-N-methylbenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics. For example, the cyclopropoxy group can influence the compound’s conformational flexibility and interaction with biological targets, making it a valuable tool in drug design and chemical research.

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

5-bromo-2-cyclopropyloxy-N-methylbenzamide

InChI

InChI=1S/C11H12BrNO2/c1-13-11(14)9-6-7(12)2-5-10(9)15-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14)

InChI Key

ALSSNLILLKDGOE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)Br)OC2CC2

Origin of Product

United States

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